Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate
Brand Name: Vulcanchem
CAS No.: 655238-70-3
VCID: VC16822794
InChI: InChI=1S/C23H21N3O2/c1-3-28-23(27)26-21-14-16(13-12-15(21)2)24-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,25)(H,26,27)
SMILES:
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4 g/mol

Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate

CAS No.: 655238-70-3

Cat. No.: VC16822794

Molecular Formula: C23H21N3O2

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate - 655238-70-3

Specification

CAS No. 655238-70-3
Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
IUPAC Name ethyl N-[5-(acridin-9-ylamino)-2-methylphenyl]carbamate
Standard InChI InChI=1S/C23H21N3O2/c1-3-28-23(27)26-21-14-16(13-12-15(21)2)24-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,25)(H,26,27)
Standard InChI Key UDTGDXFOAHHRQK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=C(C=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate features a planar acridine moiety linked via an amino group to a 2-methylphenyl carbamate unit. The acridine system, a tricyclic aromatic scaffold, enables π-π stacking interactions with DNA bases, while the carbamate group introduces hydrogen-bonding capabilities .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₂₃H₂₁N₃O₂
Molecular Weight371.4 g/mol
Density~1.2 g/cm³ (estimated)
Boiling Point>485°C (decomposes)
SolubilityLow in water; soluble in DMSO

The low aqueous solubility, typical of acridine derivatives, necessitates formulation strategies for in vivo applications. Computational models suggest a logP value of ~3.5, indicating moderate lipophilicity conducive to cellular uptake .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis involves multi-step sequences, often beginning with acridine derivatization followed by carbamate formation. A representative route includes:

  • Amination of Acridine: Reaction of 9-chloroacridine with 5-amino-2-methylphenol yields the intermediate 5-[(acridin-9-yl)amino]-2-methylphenol.

  • Carbamate Installation: Treatment with ethyl chloroformate in pyridine introduces the carbamate group .

Table 2: Optimization of Carbamate Formation

ConditionYield (%)Purity (%)Source
Pyridine, 20°C, 64h63.9>95
DMF, 0°C, 24h48.289

Reductive cyclization and chromatographic purification are critical for isolating the final product . Modifications to the carbamate’s ethyl group (e.g., methyl substitution) marginally affect activity, while bulkier substituents (e.g., isopropyl) reduce potency .

Biological Activities and Mechanisms

Antitumor Effects

The compound exhibits nanomolar cytotoxicity against leukemia (L1210) and solid tumor models . Mechanistic studies reveal dual actions:

  • DNA Intercalation: The acridine core inserts between DNA base pairs, inducing structural distortions that impede replication.

  • Microtubule Disruption: Binding to tubulin inhibits polymerization, causing mitotic arrest .

Table 3: In Vitro Cytotoxicity Profile

Cell LineIC₅₀ (nM)MechanismSource
L1210 Leukemia0.8Tubulin binding
MCF-7 Breast Cancer1.2Topoisomerase inhibition

Pharmacokinetics

In murine models, the ethyl carbamate moiety undergoes hepatic cleavage to release active metabolites . Despite rapid plasma clearance (t₁/₂ = 2.1 h), sustained tumor accumulation is observed, suggesting tissue-selective retention .

Structure-Activity Relationships (SAR)

Critical Functional Groups

  • Acridine Core: Essential for DNA interaction; methylation at position 2 enhances solubility without compromising activity .

  • Carbamate Group: Hydrolysis-resistant ethyl carbamate is optimal; replacement with methylamino abolishes activity .

  • 5-Amino Substituent: Acetylation reduces potency by 10-fold, highlighting the importance of free amine for target engagement .

Table 4: Impact of Substituents on Cytotoxicity

ModificationIC₅₀ (nM)Activity TrendSource
Ethyl → Methyl carbamate0.9No change
Ethyl → Isopropyl carbamate12.4Decreased
5-Amino → 5-Acetamido8.7Reduced

Future Directions and Challenges

Therapeutic Optimization

Current efforts focus on:

  • Prodrug Strategies: Masking the carbamate as a phosphate ester to improve aqueous solubility.

  • Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) to overcome resistance.

Toxicity Mitigation

Hepatotoxicity linked to carbamate cleavage remains a concern . Structural analogs with cyclic carbamates or bioisosteric replacements (e.g., sulfamate) are under investigation .

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